
1,4-BIS(4-MALEIMIDOPHENOXY)ETHANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-BIS(4-MALEIMIDOPHENOXY)ETHANE is a bismaleimide compound known for its exceptional thermal stability, mechanical strength, and resistance to moisture and radiation. These properties make it a valuable material in high-tech applications, particularly in the fields of aerospace, electronics, and advanced composites .
准备方法
Synthetic Routes and Reaction Conditions
1,4-BIS(4-MALEIMIDOPHENOXY)ETHANE is synthesized through the reaction of 1,4-bis(4-aminophenoxy)ethane with maleic anhydride. The reaction typically involves the following steps:
Imidization: The diamine reacts with maleic anhydride to form the corresponding bismaleimide.
Purification: The crude product is purified through recrystallization or chromatography to obtain the pure bismaleimide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for high-performance applications .
化学反应分析
Types of Reactions
1,4-BIS(4-MALEIMIDOPHENOXY)ETHANE undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form high-performance polymers.
Michael Addition: It reacts with nucleophiles in a Michael addition reaction to form cross-linked networks.
Common Reagents and Conditions
Polymerization: Typically involves heat and catalysts to initiate the reaction.
Michael Addition: Requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
High-Performance Polymers: Used in advanced composites and electronic materials.
Cross-Linked Networks: Provide enhanced mechanical and thermal properties.
科学研究应用
1,4-BIS(4-MALEIMIDOPHENOXY)ETHANE has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and composites.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Widely used in aerospace, electronics, and automotive industries for its superior thermal and mechanical properties
作用机制
The mechanism by which 1,4-BIS(4-MALEIMIDOPHENOXY)ETHANE exerts its effects involves the formation of strong covalent bonds with other molecules. This results in the creation of highly cross-linked networks that provide exceptional thermal stability, mechanical strength, and resistance to environmental factors. The molecular targets include nucleophiles such as amines and thiols, which react with the maleimide groups to form stable adducts .
相似化合物的比较
Similar Compounds
2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Another bismaleimide with similar thermal and mechanical properties.
Bis(4-maleimidophenyl)methane: Known for its high thermal stability and mechanical strength.
Bis(4-maleimido phenyl)ether: Offers excellent thermal and oxidative stability
Uniqueness
1,4-BIS(4-MALEIMIDOPHENOXY)ETHANE stands out due to its unique combination of thermal stability, mechanical strength, and resistance to moisture and radiation. These properties make it particularly suitable for high-performance applications in demanding environments .
属性
CAS 编号 |
114816-46-5 |
|---|---|
分子式 |
C22H16N2O6 |
分子量 |
404.378 |
IUPAC 名称 |
1-[4-[2-[4-(2,5-dioxopyrrol-1-yl)phenoxy]ethoxy]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H16N2O6/c25-19-9-10-20(26)23(19)15-1-5-17(6-2-15)29-13-14-30-18-7-3-16(4-8-18)24-21(27)11-12-22(24)28/h1-12H,13-14H2 |
InChI 键 |
XFPDOSDAKWPZJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O |
同义词 |
1,4-BIS(4-MALEIMIDOPHENOXY)ETHANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
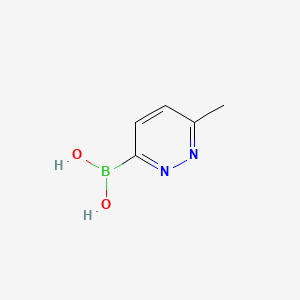

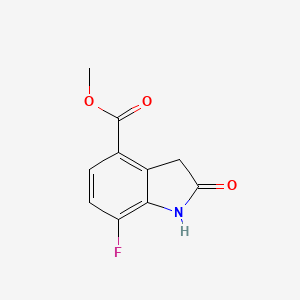
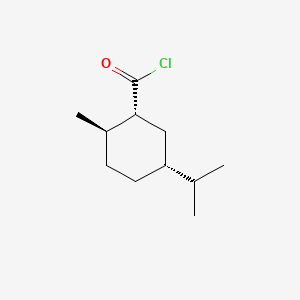
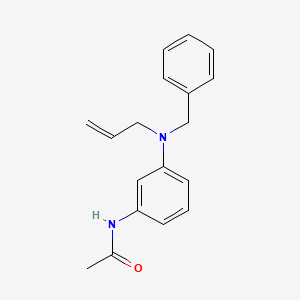
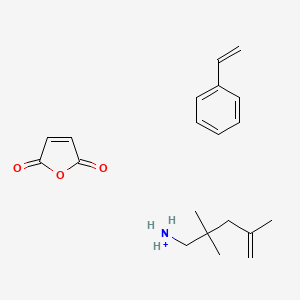
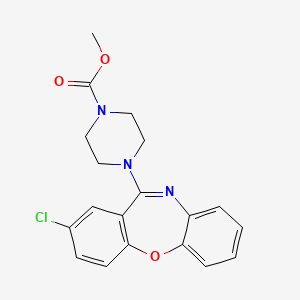
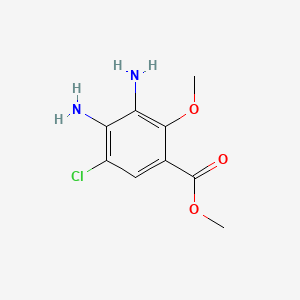
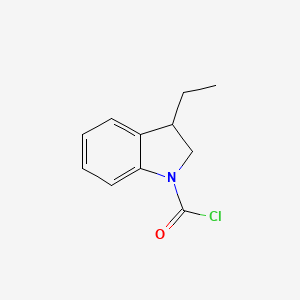
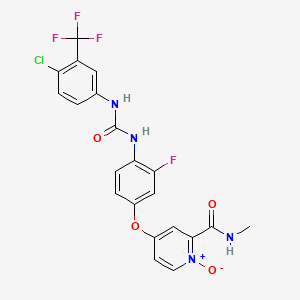
![8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)](/img/structure/B570018.png)
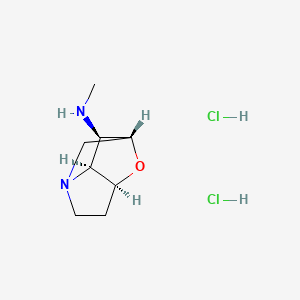
![2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)
